molecular formula C52H83N13O14 B14762579 Hemopressin (human, mouse) acetate

Hemopressin (human, mouse) acetate

Cat. No.: B14762579
M. Wt: 1114.3 g/mol
InChI Key: OBLRRMZUXHAJAU-KXKZAZQTSA-N
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Description

Hemopressin (human, mouse) acetate is a bioactive endogenous peptide derived from the α1-chain of hemoglobin. It was initially isolated from rat brain homogenates. This compound acts as a selective inverse agonist of the CB1 cannabinoid receptors and has shown significant biological activities, including antinociceptive and hypotensive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hemopressin (human, mouse) acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Hemopressin (human, mouse) acetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid side chains susceptible to such transformations .

Common Reagents and Conditions

Major Products

The major product of these reactions is the desired peptide sequence, this compound. Side products may include truncated or misfolded peptides, which are typically removed during purification .

Mechanism of Action

Hemopressin (human, mouse) acetate exerts its effects primarily through the CB1 cannabinoid receptors. As an inverse agonist, it binds to these receptors and induces a conformational change that reduces their activity. This interaction leads to decreased neurotransmitter release and modulation of pain pathways. Additionally, hemopressin can lower blood pressure by promoting the release of nitric oxide, which causes vasodilation .

Comparison with Similar Compounds

Properties

Molecular Formula

C52H83N13O14

Molecular Weight

1114.3 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C50H79N13O12.C2H4O2/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32;1-2(3)4/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-,41-;/m0./s1

InChI Key

OBLRRMZUXHAJAU-KXKZAZQTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3.CC(=O)O

Origin of Product

United States

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